

# AURORA 1 & 2 Clinical Trial Results for Voclosporin

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## Compound Focus: Voclosporin

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Trial Metric	AURORA 1 (52-week) Results [1] [2]	AURORA 2 (Long-term Extension) Context
<b>Primary Efficacy Endpoint</b>	<b>Renal response at 52 weeks</b>	Long-term renal function stability
<b>Voclosporin Group</b>	40.8%	Continued treatment with voclosporin
<b>Control Group</b>	22.5% (standard of care alone)	Switched to voclosporin from placebo
<b>Statistical Significance</b>	Yes (p<0.001)	-
<b>Key Secondary Endpoint</b>	<b>Achievement of UPCR &lt; 0.4 g/g</b>	-
<b>Voclosporin Group</b>	60.9% of participants	-
<b>Control Group</b>	37.1% of participants	-
<b>Safety Profile</b>	Comparable rate of adverse events (AEs) between groups. Most common AEs include	eGFR remained stable throughout the 3-year

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	hypertension and reduced eGFR [3].	AURORA 2 study [2].

## Experimental Protocol of the AURORA 1 Trial

The robust data from the AURORA program comes from a well-designed clinical trial. Here are the key methodological details:

- **Study Design:** The AURORA 1 study was a **randomized, double-blind, placebo-controlled, Phase 3 trial** [2].
- **Patient Population:** The trial enrolled 357 adults with active, biopsy-proven LN (Class III, IV, or V). Key inclusion criteria required a urine protein-to-creatinine ratio (UPCR) of  $\geq 1.5$  g/g ( $\geq 2$  g/g for pure Class V) and an estimated glomerular filtration rate (eGFR) of  $>45$  mL/min/1.73 m<sup>2</sup> [2].
- **Treatment Regimen:** Patients were randomized to receive either:
  - **Voclosporin group:** 23.7 mg of **voclosporin** orally twice daily.
  - **Control group:** A matching placebo orally twice daily. Both groups received **background immunosuppressive therapy** consisting of mycophenolate mofetil (MMF; target dose of 2 g/day) and a rapidly tapering course of low-dose oral corticosteroids (starting at 20-25 mg/day, tapered to  $\leq 2.5$  mg/day by Week 16) [1] [2].
- **Primary Endpoint:** The proportion of patients achieving **renal response at 52 weeks**. Renal response was typically defined as a composite of UPCR  $\leq 0.5$  mg/mg, stable eGFR (no decrease  $>20\%$  from baseline), and no use of rescue medication [1].
- **Statistical Analysis:** Efficacy was analyzed in the intent-to-treat population, and statistical significance was assessed against the predefined alpha.

## Mechanism of Action: How Voclosporin Works

**Voclosporin** is a novel calcineurin inhibitor (CNI) with a dual mechanism of action that targets both immune and podocyte pathways in lupus nephritis.

The following diagram illustrates this dual pathway:

As the diagram shows, **voclosporin's** efficacy stems from a two-pronged mechanism [3]:

- **In T-cells:** It binds to cyclophilin A, and this complex inhibits the phosphatase calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor, thereby blocking the expression of pro-inflammatory cytokines like IL-2. This leads to reduced T-cell activation and proliferation [1] [3].
- **In Podocytes:** By inhibiting calcineurin in kidney podocytes, **voclosporin** prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is stabilized by binding to 14-3-3 proteins, which protects the podocyte cytoskeleton from disruption. This direct action helps reduce proteinuria, a hallmark of kidney damage in LN [3].

## Comparative Advantages in Drug Development

For researchers, several properties of **voclosporin** are of particular interest from a drug development standpoint:

- **Predictable Pharmacokinetics:** Due to a structural modification, **voclosporin** has a more predictable dose-exposure relationship and a lower metabolite load compared to older calcineurin inhibitors like cyclosporine. This reduces the need for therapeutic drug monitoring [1] [3] [4].
- **Improved Potency and Safety Profile:** The same structural change increases its binding affinity for cyclophilin, making it 3-4 times more potent than cyclosporine [5] [4]. Clinical data also indicates a lower incidence of adverse effects like hypertension and hyperlipidemia compared to traditional CNIs [1].

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